molecular formula C7H8N2O2 B6162936 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid CAS No. 2049109-24-0

2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid

Cat. No.: B6162936
CAS No.: 2049109-24-0
M. Wt: 152.2
InChI Key:
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Description

2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid is an organic compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . This compound is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms, and an alkyne group, which is a carbon-carbon triple bond. The compound is typically a white to pale yellow solid at room temperature .

Scientific Research Applications

2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid has several scientific research applications, including:

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Preparation Methods

The synthesis of 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid involves multiple steps and requires strict control of reaction conditions to ensure high yield and purity . One common synthetic route includes the following steps:

    Formation of the diazirine ring: This step involves the reaction of a suitable precursor with a nitrogen source under specific conditions to form the diazirine ring.

    Introduction of the alkyne group: The alkyne group is introduced through a reaction with an appropriate alkyne precursor.

    Formation of the acetic acid moiety:

Chemical Reactions Analysis

2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid include:

These compounds share similar chemical properties and reactivity but differ in their specific applications and the types of molecules they can interact with.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid involves the reaction of 3-butyn-1-ol with 3-bromo-3H-diazirine to form 3-(but-3-yn-1-yl)-3H-diazirine. This intermediate is then reacted with chloroacetic acid to form the final product, 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid.", "Starting Materials": [ "3-butyn-1-ol", "3-bromo-3H-diazirine", "chloroacetic acid", "potassium carbonate", "acetonitrile", "diethyl ether", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3-butyn-1-ol with 3-bromo-3H-diazirine in acetonitrile and diethyl ether in the presence of potassium carbonate to form 3-(but-3-yn-1-yl)-3H-diazirine.", "Step 2: React 3-(but-3-yn-1-yl)-3H-diazirine with chloroacetic acid in acetonitrile and diethyl ether in the presence of sodium hydroxide to form 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid.", "Step 3: Purify the final product by recrystallization and adjust the pH with hydrochloric acid if necessary." ] }

CAS No.

2049109-24-0

Molecular Formula

C7H8N2O2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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